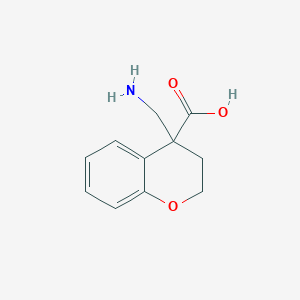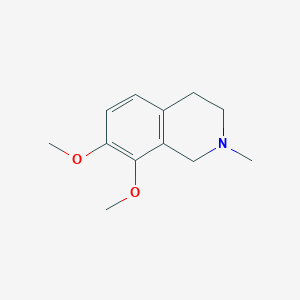
Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a compound belonging to the class of tetrahydroisoquinolines, which are a subset of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization, which provides a convenient route to the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can have different biological activities and applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies due to its ability to interact with various biological targets. It has been investigated for its potential neuroprotective and antimicrobial properties .
Medicine: In medicine, 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are being explored for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections .
Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting the growth of certain pathogens. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline:
1-Phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a phenyl group at the 1-position, which distinguishes it from 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Uniqueness: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .
Propriétés
Numéro CAS |
65644-75-9 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-7-6-9-4-5-11(14-2)12(15-3)10(9)8-13/h4-5H,6-8H2,1-3H3 |
Clé InChI |
XCKFPYYZKVZCIR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)

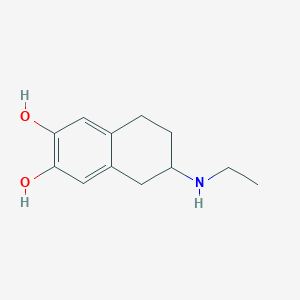




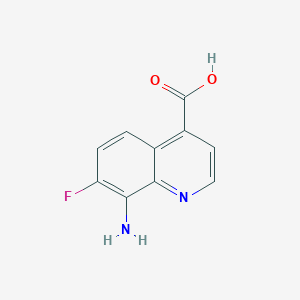

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

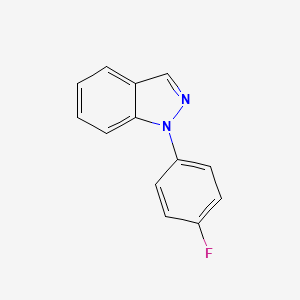
![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
